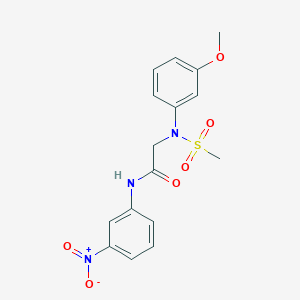![molecular formula C19H14ClFN4O3S B3544497 3-(2-chloro-6-fluorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3544497.png)
3-(2-chloro-6-fluorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide
説明
3-(2-chloro-6-fluorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is also known as CPAA and is synthesized using a specific method that involves several steps. CPAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of CPAA is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in cells. CPAA has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, CPAA can disrupt the signaling pathways that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPAA has been shown to have significant biochemical and physiological effects in cells. The compound has been shown to inhibit the growth of cancer cells in vitro and has been shown to have anti-inflammatory properties. Additionally, CPAA has been shown to have an effect on glucose metabolism, which could make it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
CPAA has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule that can easily penetrate cells, making it an ideal chemical probe for studying the function of specific proteins in cells. Additionally, CPAA has been shown to have low toxicity in cells, making it a safe chemical to use in lab experiments. However, one limitation of CPAA is that it is not very soluble in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on CPAA. One direction is to continue to study the compound's mechanism of action and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research could be done to optimize the synthesis method for CPAA and to develop new analogs of the compound with improved properties. Finally, CPAA could be studied further as a chemical probe for studying the function of specific proteins in cells, which could lead to a better understanding of cellular signaling pathways and the development of new therapies for various diseases.
科学的研究の応用
CPAA has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells in vitro. CPAA has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes and inflammation. Additionally, CPAA has been studied for its potential use as a chemical probe to study the function of specific proteins in cells.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S/c20-16-3-1-4-17(21)15(16)9-10-18(26)24-13-5-7-14(8-6-13)29(27,28)25-19-22-11-2-12-23-19/h1-12H,(H,24,26)(H,22,23,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYRKNVQIFCCM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3544421.png)
![N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3544425.png)
![N-(4-{[(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3544431.png)
![5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3544438.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3544443.png)
![2-[(4-nitrophenyl)thio]-N-8-quinolinylbenzamide](/img/structure/B3544455.png)

![2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3544473.png)
![3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3544482.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544489.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3544494.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544512.png)
![{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}methanol](/img/structure/B3544513.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544520.png)